Acetoxyacetone

Catalog No.
S661167
CAS No.
592-20-1
M.F
C5H8O3
M. Wt
116.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetoxyacetone

CAS Number

592-20-1

Product Name

Acetoxyacetone

IUPAC Name

2-oxopropyl acetate

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

InChI

InChI=1S/C5H8O3/c1-4(6)3-8-5(2)7/h3H2,1-2H3

InChI Key

DBERHVIZRVGDFO-UHFFFAOYSA-N

SMILES

CC(=O)COC(=O)C

Synonyms

Acetoxypropanone; Acetylmethyl Acetate; Acetyloxyacetone; NSC 2298; NSC 7614; O-Acetylacetol; 1-(Acetyloxy)propan-2-one; 1-Acetoxy-2-propanone; 1-Acetoxyacetone; 1-Hydroxy-2-propanone Acetate; 2-Oxopropyl Acetate; Acetic Acid Acetonyl Ester; Acetol A

Canonical SMILES

CC(=O)COC(=O)C

The exact mass of the compound Acetoxyacetone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7614. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Acetoxyacetone (1-acetoxy-2-propanone) is a bifunctional ester-ketone that serves as a highly stable, protected form of hydroxyacetone[1]. Widely utilized as a C3 building block in organic synthesis, it provides a reliable source of the acetonyl group for the construction of complex heterocycles, chiral diol derivatives, and pharmaceutical intermediates . Unlike its unprotected or halogenated counterparts, acetoxyacetone offers a favorable balance of high reactivity at the carbonyl center and excellent storage stability, making it a preferred precursor for both transition-metal-catalyzed transformations and biocatalytic asymmetric reductions.

Attempting to substitute acetoxyacetone with generic analogs compromises both process safety and synthetic predictability. Unprotected hydroxyacetone (acetol) is highly prone to spontaneous dimerization and polymerization during storage, leading to variable monomer concentrations that derail stoichiometric reproducibility [1]. Conversely, substituting with chloroacetone introduces severe occupational hazards; as a potent lachrymator and toxic alkylating agent, chloroacetone mandates stringent environmental, health, and safety (EH&S) controls and generates problematic halogenated waste [2]. Furthermore, in organocatalytic pathways, the presence of the free hydroxyl group in acetol fundamentally alters the transition state, yielding different regiochemical outcomes compared to the sterically and electronically distinct acetoxy group.

Regiochemical Reversal in Asymmetric Aldol Reactions

When used as a donor in proline-catalyzed asymmetric aldol reactions, acetoxyacetone fundamentally alters the transition state compared to unprotected hydroxyacetone. While hydroxyacetone yields standard syn/anti 3,4-dihydroxyketones, substituting with acetoxyacetone shifts the regiochemistry to produce predominantly iso-linear adducts in 65–80% yields with excellent enantiomeric excess [1]. This is attributed to the reduced transfer of the oxygen lone pair to the pi-orbital of the C=C double bond in the acetyl-enamine intermediate.

Evidence DimensionRegiochemical outcome and product distribution
Target Compound DataAcetoxyacetone: Predominant formation of iso-linear aldol adducts (65–80% yield).
Comparator Or BaselineHydroxyacetone: Formation of standard syn/anti 3,4-dihydroxyketones.
Quantified DifferenceComplete reversal of regioselectivity to the iso-adduct.
ConditionsProline-derived organocatalyst with aromatic aldehydes.

Buyers can intentionally invert the regiochemical outcome of aldol additions to access novel chiral architectures simply by procuring the acetylated precursor.

Storage Stability and Monomeric Purity

Unprotected hydroxyacetone is notoriously unstable, rapidly existing in equilibrium with its hemiacetal dimer (2,5-dimethyl-1,4-dioxane-2,5-diol) and requiring stabilization or pre-reaction distillation. In contrast, acetoxyacetone is a stable ester-ketone that maintains >98% monomeric purity for 8 months or longer under standard refrigerated storage (2-8 °C) [1]. This eliminates batch-to-batch variability caused by degrading precursor concentrations.

Evidence DimensionShelf-life and spontaneous dimerization rate
Target Compound DataAcetoxyacetone: >98% monomeric purity retained for >8 months.
Comparator Or BaselineHydroxyacetone: Rapid dimerization requiring pre-use cracking/distillation.
Quantified DifferenceElimination of dimerization-induced purity loss.
ConditionsStandard laboratory storage (2-8 °C).

Eliminates the costly and time-consuming pre-reaction cracking steps required for unprotected acetol, ensuring reliable stoichiometry during scale-up.

Biocatalytic Asymmetric Reduction Efficiency

In the synthesis of chiral propanediol derivatives, acetoxyacetone serves as a highly efficient prochiral substrate for cloned oxidoreductases (e.g., from Gordonia rubripertincta). It is cleanly reduced to chiral 1-acetoxy-2-propanol with an enantiomeric excess (ee) of >95%[1]. This performance significantly outpaces halogenated analogs like chloroacetone, which can induce enzyme inhibition, toxicity, and require complex downstream dehalogenation steps to achieve the same diol precursor.

Evidence DimensionEnantiomeric excess (ee) and biocatalyst compatibility
Target Compound DataAcetoxyacetone: >95% ee with high enzyme tolerance.
Comparator Or BaselineChloroacetone: High risk of enzyme inhibition and halogenated waste.
Quantified Difference>95% ee achieved without halogen-induced biocatalyst deactivation.
ConditionsAqueous/organic two-phase system using cloned oxidoreductases.

Provides a highly efficient, scalable, and environmentally benign route to chiral propanediol derivatives without the toxicity of halogenated substrates.

Occupational Safety and EH&S Compliance

For industrial acetonylation or heterocycle synthesis, the choice of precursor heavily dictates facility engineering costs. Chloroacetone is a severe lachrymator and highly toxic alkylating agent requiring specialized containment. Acetoxyacetone provides a chemically equivalent C3 building block but is a non-lachrymatory liquid with a manageable flash point of 71.1 °C (160 °F) [1]. This physical profile allows it to be handled with standard PPE and ventilation.

Evidence DimensionToxicity and handling requirements
Target Compound DataAcetoxyacetone: Non-lachrymatory, flash point 71.1 °C.
Comparator Or BaselineChloroacetone: Severe lachrymator, highly toxic, requires strict containment.
Quantified DifferenceRemoval of lachrymatory hazard and halogenated waste generation.
ConditionsBulk material handling and reactor charging.

Procuring acetoxyacetone drastically reduces engineering control costs and regulatory burdens associated with highly hazardous alkylating agents.

Organocatalytic Synthesis of Iso-Aldol Adducts

Utilizing its unique steric and electronic profile to drive regioselective asymmetric aldol reactions for complex natural product synthesis, yielding iso-linear adducts rather than standard syn/anti dihydroxyketones [1].

Biocatalytic Production of Chiral Propanediols

Serving as a clean, high-yielding prochiral substrate for oxidoreductase enzymes to manufacture enantiopure pharmaceutical intermediates with >95% ee, avoiding halogenated waste[2].

Safe Acetonylation in Heterocycle Manufacturing

Replacing highly toxic chloroacetone in the scalable synthesis of imidazoles, oxazoles, and thiazoles, significantly lowering EH&S compliance costs and eliminating lachrymatory hazards [3].

XLogP3

-0.1

Boiling Point

171.0 °C

Density

d1515 1.08

UNII

CM71768T6Q

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 140 of 141 companies (only ~ 0.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

592-20-1

Wikipedia

Acetoxyacetone

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

2-Propanone, 1-(acetyloxy)-: INACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types